molecular formula C14H10F3NO3 B6394472 5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid CAS No. 1261888-82-7

5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid

Cat. No.: B6394472
CAS No.: 1261888-82-7
M. Wt: 297.23 g/mol
InChI Key: WIKFHJFERABFSF-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-trifluoromethylbenzene and picolinic acid.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the picolinic acid. This is followed by a nucleophilic substitution reaction where the deprotonated picolinic acid attacks the electrophilic carbon of the 2-methoxy-5-trifluoromethylbenzene.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems are used for the addition of reagents and monitoring of reaction progress.

    Efficient Purification: Industrial purification methods such as continuous flow chromatography or crystallization are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the methoxy group.

    2-Methoxy-5-trifluoromethylbenzoic acid: Similar in structure but lacks the picolinic acid moiety.

Uniqueness

The presence of both the methoxy group and the trifluoromethyl group in 5-(2-Methoxy-5-trifluoromethylphenyl)picolinic acid imparts unique chemical and biological properties that are not observed in the similar compounds mentioned above. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-5-3-9(14(15,16)17)6-10(12)8-2-4-11(13(19)20)18-7-8/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFHJFERABFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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